molecular formula C2H2O4 B14708494 Diformyl peroxide CAS No. 13204-61-0

Diformyl peroxide

Cat. No.: B14708494
CAS No.: 13204-61-0
M. Wt: 90.03 g/mol
InChI Key: YOUYWVQGYBDAKE-UHFFFAOYSA-N
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Description

Diformyl peroxide (DFP, (HCO)₂O₂) is an organic peroxide characterized by two formyl groups (-CHO) linked via a peroxide (O-O) bridge. Its structure features a central O-O bond with a length of 1.445 Å, longer than the O-O bond in hydrogen peroxide (1.452 Å) but shorter than polyoxides like tetraoxidane . DFP is synthetically valuable due to its role as an intermediate in oxidation reactions and polymerization processes. However, its instability under thermal or mechanical stress necessitates careful handling .

Key properties:

  • Molecular formula: C₂H₂O₄
  • O-O bond length: 1.445 Å
  • Enthalpy of formation (ΔfH° at 0 K): -406.7 ± 1.5 kJ/mol

Properties

CAS No.

13204-61-0

Molecular Formula

C2H2O4

Molecular Weight

90.03 g/mol

IUPAC Name

formyloxy formate

InChI

InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H

InChI Key

YOUYWVQGYBDAKE-UHFFFAOYSA-N

Canonical SMILES

C(=O)OOC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diformyl peroxide can be synthesized through the reaction of formic acid with hydrogen peroxide under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the peroxide bond. The general reaction is as follows:

HCOOH+H2O2HCO-O-O-CHO+H2O\text{HCOOH} + \text{H}_2\text{O}_2 \rightarrow \text{HCO-O-O-CHO} + \text{H}_2\text{O} HCOOH+H2​O2​→HCO-O-O-CHO+H2​O

Industrial Production Methods

Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure the safe and efficient formation of the compound. The use of continuous flow reactors can help in maintaining these conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Diformyl peroxide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.

    Reduction: Under certain conditions, it can be reduced to formic acid and hydrogen peroxide.

    Decomposition: It can decompose to form carbon dioxide and water, especially under the influence of heat or light.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates such as alkenes and alcohols. Conditions typically involve mild temperatures and the presence of a catalyst.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Decomposition: Elevated temperatures or exposure to UV light can induce decomposition.

Major Products

    Oxidation: Products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.

    Reduction: Products include formic acid and hydrogen peroxide.

    Decomposition: Products are carbon dioxide and water.

Scientific Research Applications

Diformyl peroxide has several applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-oxygen bonds.

    Biology: It can be used in studies involving oxidative stress and its effects on biological systems.

    Industry: It is used in the polymer industry as a polymerization initiator and in the production of various chemical intermediates.

Mechanism of Action

Diformyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) is relatively weak and can easily break, forming reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then interact with various molecular targets, leading to oxidative damage or the initiation of polymerization reactions.

Comparison with Similar Compounds

Diformyl Tetraoxide (DFT, C₂H₂O₆)

DFT shares structural similarities with DFP but contains an additional oxygen atom in the peroxide chain (O-O-O-O).

  • O-O bond length : 1.345 Å (shorter than DFP due to tetraoxide chain resonance stabilization) .
  • Thermal stability : DFT is more stable than DFP, with a reaction enthalpy of +39.80 ± 0.74 kJ/mol for its formation from DFP and trioxidane .

Table 1: Structural and Thermochemical Comparison

Property Diformyl Peroxide Diformyl Tetraoxide
O-O bond length (Å) 1.445 1.345
ΔfH° (0 K, kJ/mol) -406.7 ± 1.5 -289.0 ± 1.8
Stability Low Moderate

Dicumyl Peroxide (DCP, C₁₈H₂₂O₂)

DCP is an aromatic peroxide used extensively as a cross-linking agent in polymer industries .

  • Structure : Two cumyl (α-methylbenzyl) groups linked via a peroxide bridge.
  • O-O bond length : ~1.48 Å (longer than DFP due to steric hindrance from aromatic substituents) .
  • Thermal stability : Decomposes at 120–130°C, higher than DFP’s decomposition temperature (<100°C) .
  • Applications : Cross-linking polyethylene (XLPE) for cable insulation, with optimal performance at 2–3 wt% content .

Dilauroyl Peroxide (DLP, C₂₄H₄₆O₄)

DLP is a long-chain aliphatic peroxide used as a radical initiator in polymerization.

  • Structure: Two lauroyl (dodecanoyl) groups connected by a peroxide bridge.
  • O-O bond length : ~1.47 Å (similar to DCP but with flexible alkyl chains) .
  • Applications : Initiator for bulk polymerization of styrene and ethylene, favored for its controlled decomposition kinetics .

Table 2: Functional Comparison of Peroxides

Property DFP DCP DLP
Primary Use Synthetic intermediate Polymer cross-linker Radical initiator
Decomposition Temp (°C) <100 120–130 60–70
Stability Low Moderate Moderate

Comparison with Functionally Similar Compounds

β-Diformyl Porphyrins

β-Diformyl porphyrins (e.g., H₂TPP(CHO)₂) are macrocycles with two formyl groups at β-pyrrole positions.

  • Electronic effects : Formyl groups induce electron deficiency, causing bathochromic shifts in UV-vis spectra (Soret band ~484–487 nm) .
  • Applications : Used in photodynamic therapy and materials science, unlike DFP’s role in oxidation chemistry .

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